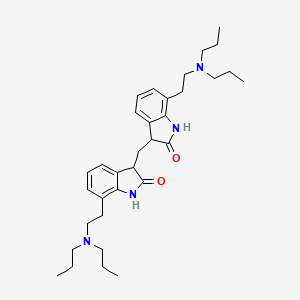
Ropinirole Methylene Dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ropinirole Methylene Dimer, chemically known as 3,3’-methylenebis(4-(2-(dipropylamino)ethyl)indolin-2-one), is a dimeric degradant of Ropinirole. Ropinirole is a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome. The dimeric form is formed through the reaction of Ropinirole with formaldehyde, resulting in a methylene bridge connecting two Ropinirole molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole Methylene Dimer involves the reaction of Ropinirole with formaldehyde under alkaline conditions. Specifically, Ropinirole hydrochloride is dissolved in methanol, and triethylamine and formaldehyde solution are added. The reaction mixture is then subjected to forced degradation to form the dimeric compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the process generally involves large-scale synthesis using similar reaction conditions as described above. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the dimeric product.
化学反应分析
Types of Reactions
Ropinirole Methylene Dimer primarily undergoes dimerization reactions. The formation of the dimer involves a substitution reaction where formaldehyde acts as a bridging agent between two Ropinirole molecules .
Common Reagents and Conditions
Reagents: Ropinirole hydrochloride, formaldehyde, triethylamine.
Conditions: Alkaline conditions, typically achieved by adding triethylamine, and methanol as the solvent
Major Products
The major product of the reaction is the methylene-bridged dimeric compound, 3,3’-methylenebis(4-(2-(dipropylamino)ethyl)indolin-2-one) .
科学研究应用
Ropinirole Methylene Dimer has been studied primarily in the context of pharmaceutical research. It is considered an impurity or degradant in Ropinirole formulations, and its formation and stability are critical for ensuring the efficacy and safety of Ropinirole-based medications . Research has focused on understanding the formation mechanisms, stability, and potential impacts of this dimeric compound on drug formulations.
作用机制
The mechanism of action of Ropinirole Methylene Dimer is related to its parent compound, Ropinirole. Ropinirole acts as a dopamine receptor agonist, primarily targeting D2 receptors in the brain. The dimeric form is believed to interact similarly with dopamine receptors, although its exact pharmacological effects and potency may differ due to its altered structure .
相似化合物的比较
Similar Compounds
Ropinirole: The parent compound, used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Pramipexole: Another non-ergoline dopamine agonist used for similar indications.
Rotigotine: A dopamine agonist available as a transdermal patch for Parkinson’s disease and Restless Legs Syndrome.
Uniqueness
Ropinirole Methylene Dimer is unique due to its formation as a degradant in Ropinirole formulations. Its dimeric structure, formed through a methylene bridge, distinguishes it from other dopamine agonists and their impurities .
属性
分子式 |
C33H48N4O2 |
|---|---|
分子量 |
532.8 g/mol |
IUPAC 名称 |
7-[2-(dipropylamino)ethyl]-3-[[7-[2-(dipropylamino)ethyl]-2-oxo-1,3-dihydroindol-3-yl]methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C33H48N4O2/c1-5-17-36(18-6-2)21-15-24-11-9-13-26-28(32(38)34-30(24)26)23-29-27-14-10-12-25(31(27)35-33(29)39)16-22-37(19-7-3)20-8-4/h9-14,28-29H,5-8,15-23H2,1-4H3,(H,34,38)(H,35,39) |
InChI 键 |
YESSWCDVQQLETA-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)C(C(=O)N2)CC3C4=CC=CC(=C4NC3=O)CCN(CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
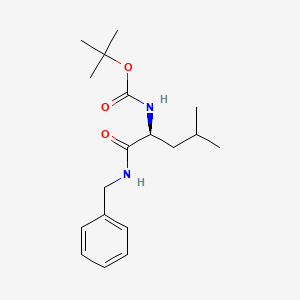
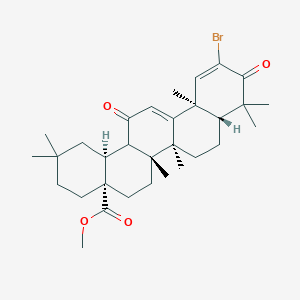
![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
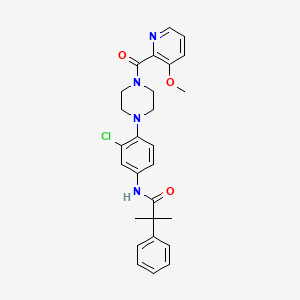
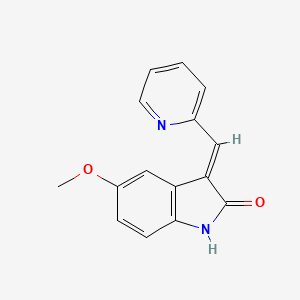
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)
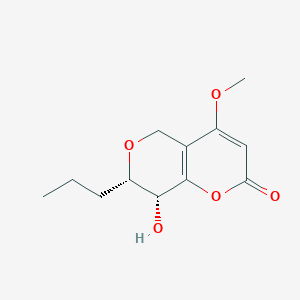
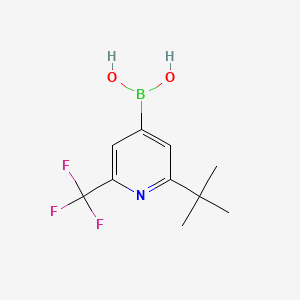
![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)
